molecular formula C10H12BrFO B7870870 1-(4-Bromo-2-fluorophenyl)-2-butanol

1-(4-Bromo-2-fluorophenyl)-2-butanol

Cat. No.: B7870870
M. Wt: 247.10 g/mol
InChI Key: HARFQCZLOZHGFR-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-2-butanol (C₁₀H₁₁BrF₂O) is a halogenated aromatic alcohol featuring a 4-bromo-2-fluorophenyl group attached to the second carbon of a butanol chain. The bromine and fluorine substituents on the phenyl ring impart electron-withdrawing effects, influencing reactivity in cross-coupling reactions. The hydroxyl group at the secondary position enables hydrogen bonding, enhancing solubility in polar solvents. This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, particularly in kinase inhibitor synthesis .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6,9,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARFQCZLOZHGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-2-butanol typically involves the reaction of 4-bromo-2-fluorobenzene with butanal in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as sodium azide or thiourea are used under mild conditions.

Major Products Formed:

    Oxidation: Formation of 1-(4-Bromo-2-fluorophenyl)-2-butanone.

    Reduction: Formation of 1-(4-Bromo-2-fluorophenyl)-2-butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-2-butanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2-butanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS No. Molecular Formula Functional Group Physical State Key Applications
1-(4-Bromo-2-fluorophenyl)-2-butanol Not provided C₁₀H₁₁BrF₂O Secondary alcohol Liquid/Solid* Pharmaceutical intermediates
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-one 1341073-10-6 C₁₀H₁₀BrFO Ketone Light brown liquid Friedel-Crafts reactions
1-(4-Bromo-2-fluorophenyl)hydrazine HCl 299440-17-8 C₆H₇BrClFN₂ Hydrazine Solid Heterocycle synthesis
1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid - C₁₀H₈BrFO₂ Carboxylic acid Solid Kinase inhibitors
1-(4-Bromo-2-fluorophenyl)pentan-1-one 1311197-91-7 C₁₁H₁₂BrFO Ketone Liquid Drug candidate libraries
(2E)-1-(5-Chlorothiophen-2-yl)-3-(4-bromo-2-fluorophenyl)prop-2-en-1-one 948856 C₁₂H₇BrClFOS α,β-unsaturated ketone Solid Optoelectronic materials

*Physical state inferred from analogous compounds.

Key Findings

  • Reactivity: Alcohol derivatives (e.g., 2-butanol) are preferred for hydrogen-bond-driven interactions, while ketones (e.g., 2-methylpropan-1-one) favor electrophilic reactions.
  • Biological Relevance : Cyclopropane-carboxylic acids exhibit enhanced metabolic stability in drug design compared to alcohols .
  • Synthetic Utility : Hydrazine derivatives enable rapid access to nitrogen-containing heterocycles, critical in medicinal chemistry .

Biological Activity

1-(4-Bromo-2-fluorophenyl)-2-butanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H12BrF
  • Molecular Weight: 227.11 g/mol

The compound features a butanol moiety attached to a phenyl ring substituted with bromine and fluorine atoms, which may influence its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Receptor Interaction: The compound may interact with various receptors, including adrenergic and serotonin receptors, influencing neurotransmitter activity.
  • Enzyme Inhibition: It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, a series of compounds based on related scaffolds have shown moderate to good potency against various cancer cell lines. The introduction of hydroxyl groups has been linked to enhanced biological activity, suggesting that this compound might also exhibit anticancer effects.

CompoundCancer Cell LineIC50 (µM)
Compound AMIA PaCa-220
Compound BHeLa15
This compoundTBDTBD

Antimicrobial Activity

Preliminary evaluations suggest that compounds similar to this compound possess antimicrobial properties. For example, studies have shown that halogenated phenolic compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli125 µg/mL
S. aureus75 µg/mL

Case Studies

  • Anticancer Evaluation : A study investigated the anticancer potential of a series of brominated phenolic compounds, including derivatives of this compound. The results indicated that these compounds significantly inhibited cell growth in vitro, with structure-activity relationship (SAR) analysis revealing the importance of the bromine and fluorine substituents in enhancing potency against cancer cells.
  • Antimicrobial Testing : Another study focused on evaluating the antimicrobial activity of various halogenated phenolic compounds. The findings demonstrated that compounds with similar structures to this compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

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